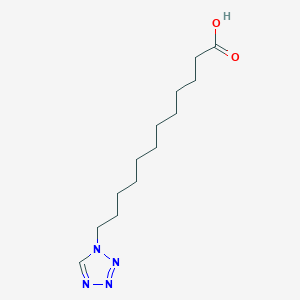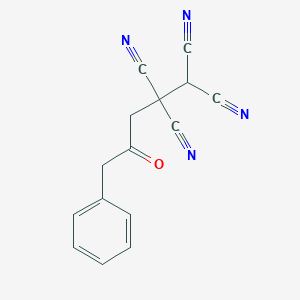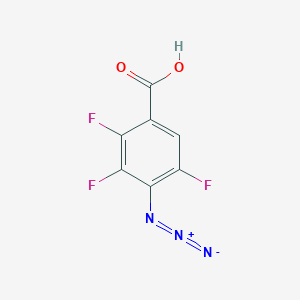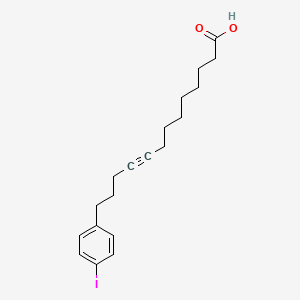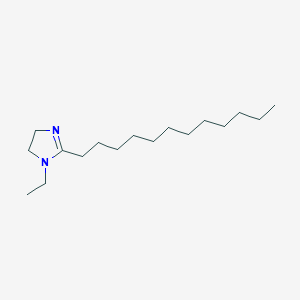
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a dodecyl (12-carbon) chain and an ethyl group attached to the imidazole ring, making it a unique and versatile molecule with various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole can be achieved through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure with a heptadecyl chain instead of a dodecyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group instead of a dodecyl chain.
Uniqueness
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of a dodecyl chain and an ethyl group, which imparts distinct physicochemical properties and biological activities. Its long hydrophobic chain enhances its interaction with lipid membranes, making it particularly effective in applications requiring amphiphilic properties .
Propriétés
Numéro CAS |
114289-16-6 |
|---|---|
Formule moléculaire |
C17H34N2 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2-dodecyl-1-ethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H34N2/c1-3-5-6-7-8-9-10-11-12-13-14-17-18-15-16-19(17)4-2/h3-16H2,1-2H3 |
Clé InChI |
QFGCJUXQVRMUDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=NCCN1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


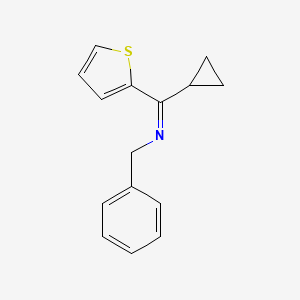
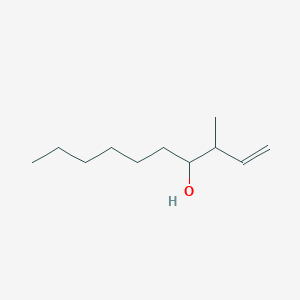


![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
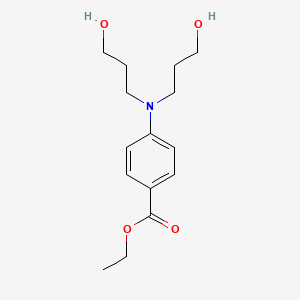
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)


